3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15618253
InChI: InChI=1S/C29H36N2O5/c1-4-16-36-23-10-11-24(21(3)19-23)27(32)25-26(22-8-6-20(2)7-9-22)31(29(34)28(25)33)13-5-12-30-14-17-35-18-15-30/h6-11,19,26,32H,4-5,12-18H2,1-3H3/b27-25+
SMILES:
Molecular Formula: C29H36N2O5
Molecular Weight: 492.6 g/mol

3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

CAS No.:

Cat. No.: VC15618253

Molecular Formula: C29H36N2O5

Molecular Weight: 492.6 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one -

Specification

Molecular Formula C29H36N2O5
Molecular Weight 492.6 g/mol
IUPAC Name (4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C29H36N2O5/c1-4-16-36-23-10-11-24(21(3)19-23)27(32)25-26(22-8-6-20(2)7-9-22)31(29(34)28(25)33)13-5-12-30-14-17-35-18-15-30/h6-11,19,26,32H,4-5,12-18H2,1-3H3/b27-25+
Standard InChI Key RYIOCMUZYLCOCZ-IMVLJIQESA-N
Isomeric SMILES CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C)/O)C
Canonical SMILES CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C)O)C

Introduction

3-Hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound featuring a pyrrolidine core with diverse functional groups, including hydroxy, propoxy, and aromatic substituents. This compound has a molecular formula of C29H36N2O5 and a molecular weight of approximately 520 g/mol, although some sources may slightly vary in molecular weight due to rounding or specific conditions. Its intricate structure contributes to its potential biological activities and applications in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps, requiring specific reagents and conditions to ensure high yield and purity. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The choice of solvent, temperature, and reaction time is critical for achieving the desired transformations.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate

  • Reduction: Sodium borohydride

  • Halogenation: Bromine or other halogenating agents

  • Solvent Choice: Often involves polar aprotic solvents like DMF or DMSO

  • Temperature and Time: Varies based on specific reactions

Biological Activity and Potential Applications

Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further exploration in drug discovery. Its mechanism of action likely involves interaction with specific enzymes or receptors, modulating their activity and influencing cellular processes.

Potential Biological ActivityDescription
Antimicrobial ActivityInhibition of microbial growth or metabolism
Anticancer ActivityInhibition of tumor cell proliferation or induction of apoptosis
Mechanism of ActionInteraction with enzymes or receptors to modulate cellular processes

Interaction Studies and Therapeutic Potential

Interaction studies are essential for understanding how this compound interacts with biological macromolecules such as proteins or nucleic acids. These studies often involve binding assays and kinetic analyses to determine the effectiveness of the compound in interacting with specific targets, providing insights into its therapeutic potential.

Interaction Studies:

  • Binding Assays: To assess affinity for specific biological targets

  • Kinetic Analyses: To determine the rate of interaction and dissociation

Comparison with Similar Compounds

Several compounds share structural similarities with 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one. For example, 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has a similar core but different substituents, which can alter reactivity and biological properties .

CompoundStructural FeaturesUnique Aspects
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-oneSimilar core, different substituentsAlters reactivity and biological properties
1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-oneVariation in substituent positionsChanges reactivity
5-(4-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[pyridin-3-ylmethyl]-2,5-dihydro-1H-pyrrol-2-oneContains fluorophenyl instead of methylphenylIntroduces different electronic properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator